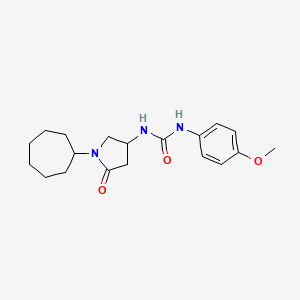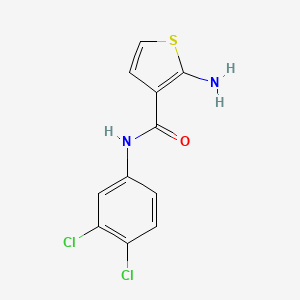![molecular formula C15H20ClNO2 B6119874 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells. The CB2 receptor plays a crucial role in regulating immune function, inflammation, and pain perception.
Mécanisme D'action
The mechanism of action of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is through its activation of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, where it plays a crucial role in regulating immune function and inflammation. Upon activation, the CB2 receptor modulates intracellular signaling pathways, leading to the suppression of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to be a potent and selective agonist of the CB2 receptor, making it an attractive therapeutic target for various inflammatory and immune-mediated diseases.
Biochemical and Physiological Effects:
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of pain perception. The compound has also been shown to have anti-tumor effects in various cancer cell lines, although the exact mechanism of action is still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments is its potency and selectivity for the CB2 receptor. This allows for precise modulation of the immune response and inflammation without affecting other physiological processes. However, one of the limitations of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its hydrophobicity, which can lead to poor solubility in aqueous solutions. This can be overcome by using appropriate solvents or by modifying the chemical structure of the compound.
Orientations Futures
There are several future directions for the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, including the development of more potent and selective CB2 agonists, the investigation of the compound's anti-tumor effects in vivo, and the exploration of its potential therapeutic applications in various immune-mediated and inflammatory diseases. Additionally, the use of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride holds great promise for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 4-(4-methylphenoxy)but-2-yn-1-ol with morpholine in the presence of hydrochloric acid. The reaction proceeds via an acid-catalyzed nucleophilic substitution reaction, resulting in the formation of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride hydrochloride. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. The compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride also exhibits analgesic properties and has been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
4-[4-(4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-14-4-6-15(7-5-14)18-11-3-2-8-16-9-12-17-13-10-16;/h4-7H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUQZLLWQAPPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)
![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)

![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![2-(3-chlorophenyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)
![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)


![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)